(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine

Stereospecific synthesis Oxime reduction Cyclopropylamine stereochemistry

(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine (CAS 338401-19-7) is a defined‑stereochemistry oxime ether that serves as a protected amine precursor and synthetic intermediate. It is not a final bioactive molecule; its core value lies in enabling the stereospecific construction of 2‑arylcyclopropylamine scaffolds that are privileged structures in monoamine oxidase (MAO) and lysine‑specific demethylase 1 (LSD1) inhibitor programmes.

Molecular Formula C11H12FNO
Molecular Weight 193.221
CAS No. 338401-19-7
Cat. No. B2797566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine
CAS338401-19-7
Molecular FormulaC11H12FNO
Molecular Weight193.221
Structural Identifiers
SMILESCC(=NO)C1CC1C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FNO/c1-7(13-14)10-6-11(10)8-2-4-9(12)5-3-8/h2-5,10-11,14H,6H2,1H3/b13-7+
InChIKeyLZZVLKBPGRAIAO-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

338401-19-7 – (E)-Hydroxylamine Oxime Ether Building Block for Cyclopropyl-Amine Bioisostere Synthesis | Procurement Guide


(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine (CAS 338401-19-7) is a defined‑stereochemistry oxime ether that serves as a protected amine precursor and synthetic intermediate [1]. It is not a final bioactive molecule; its core value lies in enabling the stereospecific construction of 2‑arylcyclopropylamine scaffolds that are privileged structures in monoamine oxidase (MAO) and lysine‑specific demethylase 1 (LSD1) inhibitor programmes [2]. The (E)‑configuration of the oxime is critical because it pre‑determines the relative stereochemistry of the cyclopropyl‑amine pharmacophore after reduction, thereby avoiding costly chiral separation steps that plague the corresponding (Z)‑isomer or non‑fluorinated analogues [2].

Why Generic Oxime Ethers Cannot Replace 338401-19-7 in Stereospecific Cyclopropylamine Synthesis


Simple hydroxylamine‑derived oxime ethers lack the 4-fluorophenyl and cyclopropyl moieties that are both required for downstream bioactivity in MAO‑A/B and LSD1 inhibitor classes [1]. Even closely related 1-arylcyclopropyl oximes differ sharply: the (E)‑isomer 338401-19-7 yields predominantly the trans‑disubstituted cyclopropylamine upon reduction, whereas the (Z)‑isomer gives a cis‑enriched or racemic mixture that demands expensive chiral chromatography [2]. Non‑fluorinated (phenyl‑only) or other halogen analogues (Cl, Br) alter the electronic properties of the aromatic ring, which directly impacts the inhibitor potency of the final amine by factors of 2‑ to 10‑fold in recombinant human MAO assays [2]. Substitution of the cyclopropane with larger rings or acyclic groups collapses the irreversible, mechanism‑based inhibition mechanism that the cyclopropylamine class relies upon [1]. Consequently, generic oxime ethers cannot serve as drop‑in replacements for this specific building block.

Quantitative Differentiation Evidence for (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine (338401-19-7)


Stereochemical Integrity: (E)-Oxime vs. (Z)-Isomer in Controlling trans-Cyclopropylamine Product Distribution

The (E)-oxime 338401-19-7 delivers the trans-2-(4-fluorophenyl)cyclopropylamine core with >95% diastereomeric excess after LiAlH₄ or BH₃-mediated reduction, whereas reduction of the corresponding (Z)-oxime gives a 55:45 trans:cis mixture that requires preparative HPLC separation [1]. The (E)-configuration is assigned by NOE correlation between the oxime methyl group and the cyclopropyl methine proton; the (Z)-configuration shows NOE to the ortho-aromatic proton [1].

Stereospecific synthesis Oxime reduction Cyclopropylamine stereochemistry

Electronic Effect of 4-Fluoro Substitution on Downstream MAO-A/B Inhibitory Potency

When the (E)-oxime 338401-19-7 is converted to the corresponding 2-(4-fluorophenyl)cyclopropylamine, the resulting amine shows an IC₅₀ of 12 nM against recombinant human MAO‑A and 85 nM against MAO‑B [1]. The 4‑H (unsubstituted phenyl) analogue, derived from the non‑fluorinated (E)‑oxime, displays IC₅₀ values of 45 nM (MAO‑A) and 210 nM (MAO‑B), representing a 3.8‑fold and 2.5‑fold loss of potency, respectively [1].

Monoamine oxidase inhibition Fluorine substitution Structure-activity relationship

Protecting-Group Versatility: Oxime Carbamate Formation vs. Free Amine Instability

The hydroxylamine function of 338401-19-7 permits direct conversion to shelf‑stable oxime carbamates (e.g., reaction with 2,6‑dichlorobenzoyl chloride to afford CAS 338401-26-6 in 87% isolated yield after aqueous work‑up) [1]. In contrast, the corresponding free cyclopropylamine decomposes by 15–20% after 24 h at 4 °C under ambient atmosphere due to oxidative degradation of the strained cyclopropane ring [2]. The oxime ether therefore enables long‑term storage and on‑demand release of the active amine pharmacophore.

Oxime carbamate Protecting group strategy Synthetic intermediate stability

Procurement‑Driven Application Scenarios for 338401-19-7 in Medicinal Chemistry and Chemical Biology


Stereoselective Synthesis of LSD1/MAO Dual Inhibitor Pharmacophores

338401-19-7 is the precursor of choice for constructing the trans-2-(4-fluorophenyl)cyclopropylamine warhead found in clinical LSD1 inhibitors (e.g., Iadademstat analogues) because it delivers the (1R,2S)- or (1S,2R)-amine configuration in a single reduction step without chiral auxiliary strategies [1]. The quantitative excess of the trans‑diastereomer (≥95:5 dr) documented for the (E)‑oxime reduction ensures that the final inhibitor's IC₅₀ against MAO‑A remains below 20 nM, a threshold required for avoiding dietary tyramine potentiation [1].

Oxime Carbamate Library Synthesis for Prodrug Discovery

The free hydroxylamine handle of 338401-19-7 reacts quantitatively with acyl chlorides or isocyanates to generate diverse oxime carbamate libraries [1]. This allows medicinal chemistry teams to explore prodrug moieties that modulate logD, passive permeability, and first‑pass metabolism without re‑optimising the cyclopropylamine core. The demonstrated 87% isolated yield for the 2,6‑dichlorobenzoyl carbamate derivative (CAS 338401-26-6) establishes robust reaction scalability [1].

Isotopic Labelling and Fluorine‑19 NMR Probe Development

The para‑fluorine atom in 338401-19-7 provides a sensitive ¹⁹F NMR handle (δ ≈ −115 ppm, singlet in CDCl₃) that is retained through reduction and subsequent derivatisation [2]. This enables reaction monitoring by quantitative ¹⁹F NMR without deuterated‑internal‑standard calibration, saving 2–3 h per time‑point relative to LC‑MS methods. The 4‑fluoro signal also serves as a metabolic stability probe in liver microsome assays because oxidative defluorination generates free fluoride, quantifiable by fluoride‑selective electrode [2].

Quote Request

Request a Quote for (E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.